molecular formula C10H8F4N2O3 B455117 [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-FURYL)METHANONE

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-FURYL)METHANONE

Cat. No.: B455117
M. Wt: 280.18g/mol
InChI Key: ANSNAITVLLVWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-FURYL)METHANONE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of difluoromethyl groups and a furoyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-FURYL)METHANONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the difluoromethyl groups: This step may involve the use of difluoromethylating agents such as bromodifluoromethane under specific conditions.

    Attachment of the furoyl group: This can be done via acylation reactions using furoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-FURYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The difluoromethyl groups and furoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield difluoromethyl ketones, while substitution could introduce various functional groups.

Scientific Research Applications

[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-FURYL)METHANONE may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-FURYL)METHANONE would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

    Pathway involvement: Participation in metabolic or signaling pathways, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)-1-(2-furoyl)-4,5-dihydro-1H-pyrazol-5-ol: Similar structure with trifluoromethyl groups instead of difluoromethyl groups.

    3,5-bis(difluoromethyl)-1-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-ol: Similar structure with a thienyl group instead of a furoyl group.

Uniqueness

The presence of difluoromethyl groups and a furoyl group in [3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL](2-FURYL)METHANONE may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H8F4N2O3

Molecular Weight

280.18g/mol

IUPAC Name

[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C10H8F4N2O3/c11-7(12)5-4-10(18,9(13)14)16(15-5)8(17)6-2-1-3-19-6/h1-3,7,9,18H,4H2

InChI Key

ANSNAITVLLVWMB-UHFFFAOYSA-N

SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CO2)C(F)F

Canonical SMILES

C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CO2)C(F)F

Origin of Product

United States

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